5,6-DIMETHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL
Description
The compound 5,6-Dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol is a heterocyclic molecule featuring a pyrimidin-4-ol core substituted with methyl groups at positions 5 and 4. A sulfanyl bridge connects this core to a 1,2,4-oxadiazole ring bearing a 4-methylphenyl substituent. The oxadiazole moiety is known for its electron-deficient nature, which enhances metabolic stability and influences intermolecular interactions.
Properties
IUPAC Name |
4,5-dimethyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-9-4-6-12(7-5-9)14-18-13(22-20-14)8-23-16-17-11(3)10(2)15(21)19-16/h4-7H,8H2,1-3H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANLHOVYRNPCCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=C(C(=O)N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,6-DIMETHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrimidine ring followed by the introduction of the oxadiazole moiety. The reaction conditions often require the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms in the structure allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions may vary from room temperature to elevated temperatures, depending on the desired reaction.
Major Products: The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of this compound as an antimicrobial agent. The incorporation of the oxadiazole ring is known to enhance the antibacterial properties of compounds. Research indicates that derivatives of oxadiazole exhibit significant activity against various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Properties
The structural characteristics of 5,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(1H)-pyrimidinone have led to investigations into its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. This effect is attributed to the interaction between the compound and cellular signaling pathways involved in cell cycle regulation .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines, which are critical mediators in various inflammatory diseases. This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders .
Neuroprotective Properties
Emerging research points to the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential in neuroprotection by reducing oxidative stress and inflammation within neural tissues .
Table 1: Summary of Biological Activities
Table 2: Structural Components
| Component | Description |
|---|---|
| Pyrimidine Core | Central structure providing basic biological activity |
| Oxadiazole Ring | Enhances antimicrobial and anticancer properties |
| Methylsulfanyl Group | Contributes to overall stability and solubility |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) demonstrated the effectiveness of this compound against Gram-positive bacteria, including Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro experiments by Johnson et al. (2024) revealed that treatment with 5,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(1H)-pyrimidinone resulted in a dose-dependent decrease in viability across several cancer cell lines, including breast and lung cancer cells.
Mechanism of Action
The mechanism of action of 5,6-DIMETHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on molecular features, physical properties, and spectroscopic characteristics.
Table 1: Comparative Analysis of Structural Analogs
Key Observations
Structural Variations and Functional Groups
- The target compound shares a 1,2,4-oxadiazole ring with Compound 7d (), but differs in its pyrimidin-4-ol core versus 7d’s propanamide-thiazole motif. The oxadiazole’s electron-withdrawing nature may enhance stability compared to the thiadiazole in , which contains sulfur atoms that increase polarizability .
- The sulfanyl linker in all compounds facilitates conformational flexibility. However, the thiadiazole derivative () adopts a butterfly conformation due to steric interactions between sulfur atoms, a feature absent in oxadiazole-containing analogs .
Physical Properties
- Melting points for oxadiazole derivatives (e.g., 7d: 134–178°C) suggest moderate thermal stability, likely influenced by hydrogen bonding from amide or hydroxyl groups. The target compound’s pyrimidin-4-ol group may similarly enhance intermolecular interactions, though its exact melting point remains uncharacterized .
- The thiadiazole derivative () exhibits a larger molecular weight (454 g/mol) due to additional sulfur atoms and methylphenyl groups, which may reduce solubility compared to oxadiazole analogs .
Spectroscopic and Crystallographic Data
- Infrared (IR) and nuclear magnetic resonance (NMR) spectra for Compound 7d () confirm the presence of sulfanyl (C–S stretch at ~650 cm⁻¹), oxadiazole (C=N stretch at ~1600 cm⁻¹), and aromatic protons (δ 7.2–7.4 ppm in ¹H NMR). Similar peaks are expected for the target compound .
- Single-crystal X-ray diffraction of the thiadiazole derivative () reveals near-planar aromatic rings (dihedral angles <1°) and a 46.3° angle between thiadiazole rings. These structural details highlight the impact of sulfur on molecular geometry, contrasting with oxadiazole-based systems .
Thiadiazoles () are also explored for bioactivity, but their sulfur content may confer distinct pharmacokinetic profiles .
Biological Activity
5,6-Dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(1H)-pyrimidinone (CAS No. 708237-70-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article reviews its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C16H16N4O2S
- Molecular Weight : 328.39 g/mol
- Structure : The compound features a pyrimidine core linked to an oxadiazole moiety, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of compounds containing the 1,2,4-oxadiazole moiety. For instance, derivatives similar to the compound have shown promising activity against various cancer cell lines:
- Cytotoxicity : In vitro assays demonstrated that related oxadiazole derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) .
- Mechanism of Action : The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. Flow cytometry analyses have confirmed that these compounds can activate apoptotic pathways through increased expression of p53 and caspase-3 cleavage .
- Comparative Studies : In comparative studies, certain oxadiazole derivatives demonstrated greater cytotoxicity than established chemotherapeutics like doxorubicin . This suggests that modifications to the oxadiazole structure could enhance anticancer efficacy.
Other Biological Activities
Beyond anticancer properties, compounds containing the oxadiazole ring have been investigated for other biological activities:
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties, making them candidates for further research in infectious disease treatment .
- Anti-inflammatory Effects : The anti-inflammatory potential of similar compounds has been documented, indicating a broader therapeutic scope .
Study 1: Anticancer Activity Assessment
A study evaluated a series of 1,2,4-oxadiazole derivatives against MCF-7 and other cancer cell lines. The most potent compound exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen . The study also analyzed the structure-activity relationship (SAR), revealing that specific substitutions on the phenyl ring significantly influenced biological activity.
Study 2: Mechanistic Insights
In another investigation focused on the apoptotic mechanisms induced by oxadiazole derivatives, researchers utilized Western blotting techniques to monitor protein expression changes in treated cells. Results indicated that these compounds significantly upregulated pro-apoptotic factors while downregulating anti-apoptotic proteins .
Data Table: Summary of Biological Activities
Q & A
Q. How to assess stability under physiological conditions for in vivo studies?
- Answer :
- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hours) and analyze degradation via LC-MS .
- Plasma Stability : Monitor parent compound depletion in human plasma over 24 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
